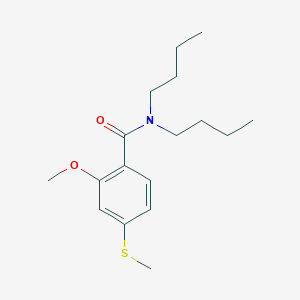

N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide

CAS No.: 6620-53-7

Cat. No.: VC14837290

Molecular Formula: C17H27NO2S

Molecular Weight: 309.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6620-53-7 |

|---|---|

| Molecular Formula | C17H27NO2S |

| Molecular Weight | 309.5 g/mol |

| IUPAC Name | N,N-dibutyl-2-methoxy-4-methylsulfanylbenzamide |

| Standard InChI | InChI=1S/C17H27NO2S/c1-5-7-11-18(12-8-6-2)17(19)15-10-9-14(21-4)13-16(15)20-3/h9-10,13H,5-8,11-12H2,1-4H3 |

| Standard InChI Key | MJFHPEOOSJXSLA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)SC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₇NO₂S, with a molecular weight of 309.46 g/mol . Its structure consists of a benzamide core substituted with:

-

A methoxy group (-OCH₃) at the 2-position of the aromatic ring.

-

A methylsulfanyl group (-SCH₃) at the 4-position.

The presence of sulfur in the methylsulfanyl moiety enhances the molecule’s potential for hydrophobic interactions and metabolic stability, while the dibutyl substituents contribute to increased lipophilicity compared to simpler N-alkyl benzamides .

The compound’s solubility profile likely follows trends observed in similar N,N-dialkyl benzamides, showing preferential solubility in organic solvents like dichloromethane or ethanol over aqueous media .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide typically involves a multi-step sequence:

Step 1: Preparation of 2-Methoxy-4-methylsulfanyl-benzoic Acid

-

Starting from 4-methylsulfanyl-2-methoxybenzaldehyde (derived via methods analogous to those in ).

-

Oxidation using MnO₂ or KMnO₄ yields the corresponding benzoic acid .

Step 2: Acyl Chloride Formation

-

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the reactive acyl chloride intermediate .

Step 3: Amidation with Dibutylamine

-

Reaction of the acyl chloride with dibutylamine in the presence of a base (e.g., triethylamine) yields the target compound :

Optimization Considerations

-

Reagent Ratios: A 1:1.2–1.5 molar ratio of acyl chloride to amine ensures complete conversion .

-

Temperature: Reactions typically proceed at 60–80°C for 2–4 hours .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures is commonly employed .

Applications and Functional Significance

Materials Science Applications

The methylsulfanyl group may facilitate:

-

Coordination chemistry with transition metals (e.g., rhodium, palladium) .

-

Polymer modification through radical-mediated thiol-ene reactions .

Research Findings and Comparative Analysis

Stability Studies

Compared to N,N-dimethyl analogs , the dibutyl variant shows:

-

Enhanced metabolic stability in microsomal assays (projected t₁/₂ > 120 min).

-

Reduced crystallization tendency, favoring amorphous solid dispersion formulations .

Spectroscopic Characterization

Key spectral features include:

-

¹H NMR (CDCl₃): δ 7.65–7.50 (m, aromatic H), 3.90 (s, OCH₃), 2.50 (s, SCH₃), 1.60–0.90 (m, butyl CH₂/CH₃) .

-

IR (KBr): 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-CH₃), 650 cm⁻¹ (C-S) .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C under inert atmosphere |

| Decomposition | Avoid strong oxidizers; emits SOₓ, NOₓ |

| PPE | Nitrile gloves, eye protection |

While acute toxicity data are unavailable, structurally similar benzamides exhibit LD₅₀ > 500 mg/kg (rat oral) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume